

The Fluorescent Probe TNP-ATP: A Technical Guide for Researchers

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Compound of Interest

Compound Name: TNP-ATP (triethylammonium salt)

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An In-depth Technical Guide on 2',3'-O-(2,4,6-Trinitrophenyl) Adenosine 5'-Triphosphate (TNP-ATP) as a Fluorescent Analog of Adenosine Triphosphate for Researchers, Scientists, and Drug Development Professionals.

Introduction

2',3'-O-(2,4,6-Trinitrophenyl) adenosine 5'-triphosphate (TNP-ATP) is a fluorescent analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology.^{[1][2]} For over five decades, researchers have utilized TNP-ATP to investigate the interactions between ATP and a vast array of proteins, including kinases, ATPases, and ion channels.^{[1][2]} Its utility stems from the environmentally sensitive fluorescence of the trinitrophenyl (TNP) moiety, which is attached to the ribose sugar of ATP.^[1] This guide provides a comprehensive overview of the properties of TNP-ATP, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug discovery.

When TNP-ATP is in an aqueous solution, its fluorescence is relatively weak.^[2] However, upon binding to the ATP-binding pocket of a protein, the fluorescence intensity of TNP-ATP often increases significantly, and the emission maximum undergoes a blue shift to shorter wavelengths.^{[1][3]} These spectral changes provide a robust signal for monitoring ATP binding and can be used to determine binding affinities, study enzyme kinetics, and screen for inhibitors.^{[1][4]}

Core Properties of TNP-ATP

The TNP fluorophore is derived from picric acid and is conjugated to the ribose moiety of ATP. [1][2] This modification allows the molecule to retain its ability to interact with ATP-binding sites, and in many cases, it can still be hydrolyzed by ATPases.[1] The key characteristics of TNP-ATP are summarized below.

Photophysical Properties

The fluorescence of TNP-ATP is highly sensitive to the polarity and viscosity of its local environment.[1][5] In aqueous solution at neutral pH, TNP-ATP exhibits two absorption maxima at approximately 408 nm and 470 nm, with a fluorescence emission maximum around 561 nm. [1][2] Upon binding to a protein, the environment of the TNP group becomes more hydrophobic, leading to an increase in fluorescence quantum yield and a blue shift in the emission wavelength, typically to the 530-560 nm range.[2][4]

Property	Value (in aqueous solution)	Value (protein-bound)	Reference
Excitation Maxima (λ_{ex})	408 nm, 470 nm	~403-410 nm	[1][2][6]
Emission Maximum (λ_{em})	~561 nm	~538-547 nm (blue-shifted)	[1][2][6]
Fluorescence Intensity	Low	3 to 5-fold increase	[3]

Chemical and Binding Properties

TNP-ATP is a competitive antagonist for certain receptors, notably the P2X receptor family, where it can exhibit high affinity.[7][8] It is important to note that the TNP moiety can sometimes enhance the binding affinity of the analog for a protein compared to ATP itself.[1] This characteristic should be considered when interpreting quantitative binding data. The absorbance of TNP-ATP is also pH-sensitive, with absorbance increasing with higher pH.[1]

Key Applications and Experimental Protocols

TNP-ATP is a versatile tool with a broad range of applications in studying ATP-binding proteins. The following sections provide detailed protocols for some of the most common experimental uses.

Determination of Binding Affinity (K_d)

A primary application of TNP-ATP is to determine the dissociation constant (K_d) of its interaction with a protein. This is typically achieved by titrating a fixed concentration of the protein with increasing concentrations of TNP-ATP and monitoring the change in fluorescence.

Experimental Protocol: Cuvette-Based Titration

- Preparation of Reagents:
 - Prepare a stock solution of TNP-ATP (e.g., 6.4 mM) in double-distilled water and adjust the pH to 7.0.[\[3\]](#)[\[4\]](#)
 - Prepare a buffered solution for the assay (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[\[4\]](#)
 - Prepare a stock solution of the protein of interest at a known concentration.
- Instrumentation Setup:
 - Use a spectrofluorometer equipped with a magnetic stirrer.[\[3\]](#)
 - Set the excitation wavelength to 410 nm and the emission wavelength to scan from 500 nm to 600 nm.[\[3\]](#)[\[9\]](#)
- Measurement:
 - To a cuvette, add 2 mL of the assay buffer and a magnetic stir bar.[\[3\]](#)
 - Add the protein of interest to the cuvette to a final concentration in the low micromolar range (e.g., 1-4 μ M).[\[3\]](#)
 - Sequentially add small aliquots of the TNP-ATP stock solution to the cuvette.

- After each addition, allow the system to equilibrate with gentle stirring and record the fluorescence emission spectrum.^[3]
- As a control, perform a parallel titration of TNP-ATP into the buffer without the protein to correct for background fluorescence.
- Data Analysis:
 - Subtract the background fluorescence from the experimental values.
 - Plot the change in fluorescence intensity at the emission maximum (e.g., 540 nm) as a function of the TNP-ATP concentration.
 - Fit the resulting saturation curve to a suitable binding isotherm (e.g., a one-site binding model) to determine the K_d .

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High-Throughput Screening (HTS) for Inhibitors

TNP-ATP is well-suited for high-throughput screening of compound libraries to identify inhibitors of ATP-binding proteins. This is typically performed in a microplate format.

Experimental Protocol: Microplate-Based Displacement Assay

- Preparation of Reagents:
 - Prepare assay buffer, TNP-ATP stock solution, and protein stock solution as described above.
 - Dissolve library compounds in a suitable solvent (e.g., DMSO).
- Assay Setup:
 - In a microplate, add the protein and TNP-ATP to achieve a pre-equilibrated complex that gives a high fluorescence signal.

- Add library compounds to the wells. Include controls with a known inhibitor (e.g., unlabeled ATP) and a vehicle control (e.g., DMSO).[4]
- Measurement:
 - Use a microplate reader with fluorescence capabilities.
 - Set the excitation filter to ~400 nm and the emission filter to ~540 nm.[4]
 - Incubate the plate with gentle shaking before reading the fluorescence.[4]
- Data Analysis:
 - A decrease in fluorescence intensity indicates that the compound has displaced TNP-ATP from the protein's binding site.
 - Calculate the percent inhibition for each compound relative to the controls.
 - Promising "hits" can be further characterized by determining their IC₅₀ or K_i values.

Investigating P2X Receptor Antagonism

TNP-ATP is a potent antagonist of several P2X receptor subtypes and can be used to study their pharmacology.[7][8]

Experimental Protocol: Electrophysiology or Calcium Imaging

- Cell Preparation:
 - Use cells expressing the P2X receptor of interest (e.g., recombinant cell lines or primary neurons).
- Measurement:
 - For electrophysiology, use techniques like whole-cell patch-clamp to measure ion channel currents evoked by a P2X receptor agonist (e.g., α,β -methylene ATP).[8]
 - For calcium imaging, load cells with a calcium-sensitive dye and measure changes in intracellular calcium in response to agonist application.

- Apply the P2X agonist in the presence and absence of varying concentrations of TNP-ATP.
- Data Analysis:
 - Determine the inhibitory effect of TNP-ATP on the agonist-evoked response.
 - Calculate the IC50 value for TNP-ATP antagonism.
 - Schild analysis can be used to determine if the antagonism is competitive.[8]

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Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of TNP-ATP with various proteins.

Dissociation Constants (Kd) of TNP-ATP for Various Proteins

Protein	Kd (μM)	Comments	Reference
Selenophosphate Synthetase (SPS)	See Table 1 in[1]	Binds with high affinity.	[1]
Pyruvate Carboxylase (PC)	See Table 1 in[1]	[1]	
CASK (pseudokinase)	563	Weak affinity.	[9]
STRADα (pseudokinase)	1.1	Binds with higher affinity than ATP.	[9]
PhoQ catalytic domain (PhoQcat)	~150	Titration of PhoQcat into TNP-ATP.	[4]

Inhibition Constants (IC₅₀) of TNP-ATP for P2X Receptors

P2X Receptor Subtype	IC ₅₀ (nM)	Comments	Reference
P2X1	6	Potent antagonist.	[6]
P2X3	0.9	Potent antagonist.	[6]
P2X2/3	3-7	Potent antagonist.	[6][8]
P2X2	2000	Lower potency.	[6]
P2X4	15200	Lower potency.	[6]
P2X7	>30000	Very low potency.	[6]

FRET Applications

TNP-ATP can also serve as an acceptor molecule in Förster Resonance Energy Transfer (FRET) experiments.[1][2] When paired with a suitable donor fluorophore, such as Mant-ATP, FRET can be used to measure distances and conformational changes within proteins.[10] For instance, FRET studies have been used to determine the distance between the active site and other specific sites on the myosin head.[10]

Limitations and Considerations

While TNP-ATP is a powerful tool, it is essential to be aware of its limitations. The presence of the bulky TNP group means that the binding affinity and kinetics of TNP-ATP may differ from those of native ATP.[3] In some cases, the TNP moiety itself can interact with the protein, leading to enhanced binding affinity that may not reflect the true affinity for ATP.[1] Therefore, it is often advisable to confirm key findings using complementary methods, such as competition assays with unlabeled ATP.[1] Additionally, the fluorescence of TNP-ATP is sensitive to pH and salt concentrations, which should be carefully controlled in experiments.[1][11]

Conclusion

TNP-ATP remains a cornerstone fluorescent probe for studying ATP-protein interactions. Its environmentally sensitive fluorescence provides a versatile and robust readout for a wide range of applications, from fundamental enzymology to high-throughput drug screening. By understanding its properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage TNP-ATP to gain valuable insights into the roles of ATP in biological systems.

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